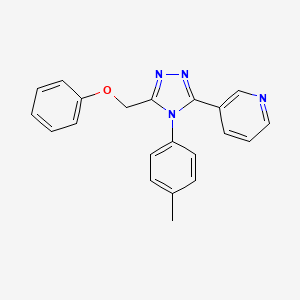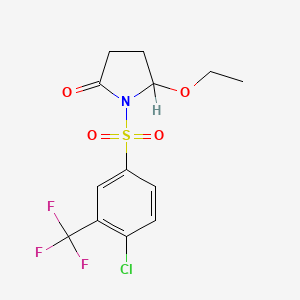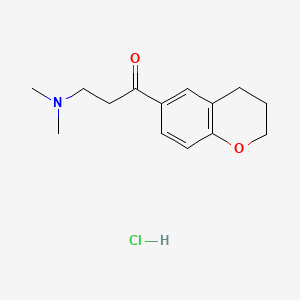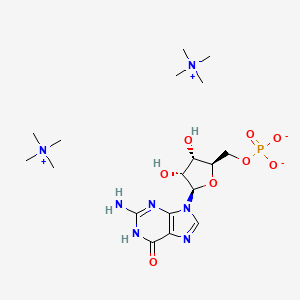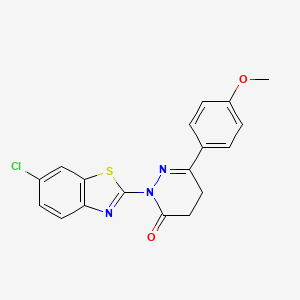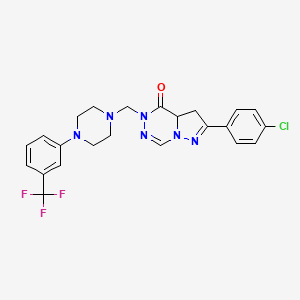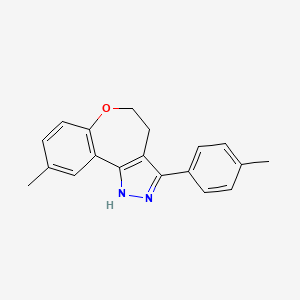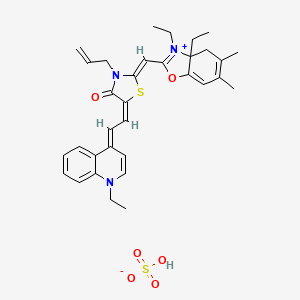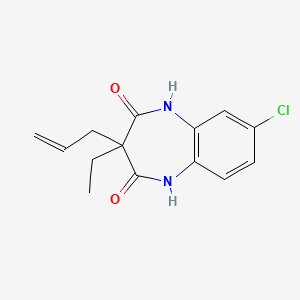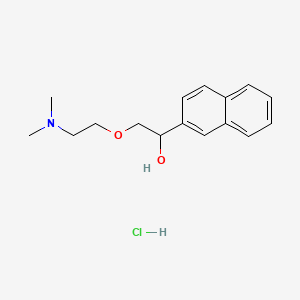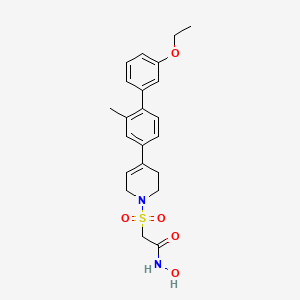
Acetamide, 2-((4-(3'-ethoxy-2-methyl(1,1'-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- is a complex organic compound with a unique structure that combines elements of biphenyl, pyridine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a cyclization reaction, often involving a precursor such as a β-keto ester.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and pyridine rings can interact with hydrophobic pockets in proteins, while the sulfonyl and hydroxyl groups can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-((4-(3’-methoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of the ethoxy group and the hydroxyl group in Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
227304-15-6 |
|---|---|
Molecular Formula |
C22H26N2O5S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[4-[4-(3-ethoxyphenyl)-3-methylphenyl]-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-20-6-4-5-19(14-20)21-8-7-18(13-16(21)2)17-9-11-24(12-10-17)30(27,28)15-22(25)23-26/h4-9,13-14,26H,3,10-12,15H2,1-2H3,(H,23,25) |
InChI Key |
JYHCJUBSWRQINP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C3=CCN(CC3)S(=O)(=O)CC(=O)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


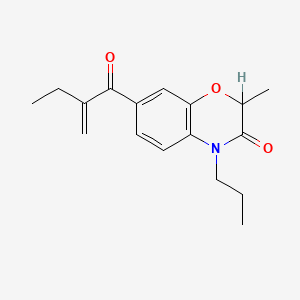
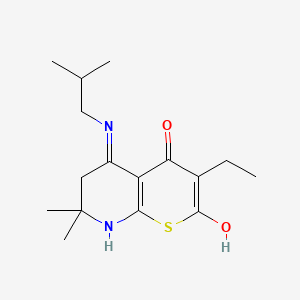
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
